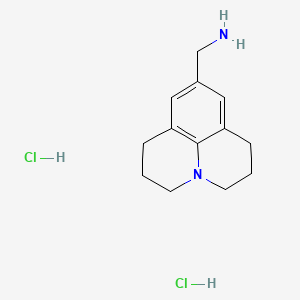

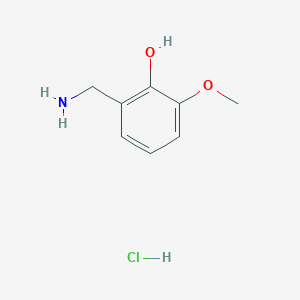

2-(Aminomethyl)-6-methoxyphenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including substitution, nitration, ammoniation, and oxidation processes. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine with an overall yield of 60.6%, and its structure was confirmed by IR and 1HNMR spectroscopy . Similarly, (E)-2-Methoxy-6-(R-imino)methylphenols were synthesized by condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines, followed by reduction to obtain 2-methoxy-6-(R-amino)methylphenols . These methods could potentially be adapted for the synthesis of 2-(Aminomethyl)-6-methoxyphenol hydrochloride by considering the specific functional groups and their reactivity.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, Schiff bases of 4-chloro-2-aminophenol, which include methoxy groups, were characterized by FT-IR, UV-Vis, ESI-MS, 1H, and 13C-NMR spectroscopy . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds, including the presence of specific functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. The enzyme 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 catalyzes the oxidation of compounds such as catechol, 6-amino-m-cresol, 2-amino-m-cresol, and 2-amino-4-chlorophenol, but not others like 3-hydroxyanthranilate or protocatechuate . This specificity indicates that the presence of amino and methoxy groups can significantly influence the chemical reactions that these compounds undergo, which is relevant for understanding the reactivity of 2-(Aminomethyl)-6-methoxyphenol hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing insights into their behavior and potential applications. For instance, the antimicrobial activity of a series of 4-chloro-2-[(arylmethylidene)amino]phenols, including methoxy group-containing compounds, was investigated, showing selective activity towards certain bacterial and fungal species . Additionally, the solubility of phosphino amino acids derived from 2-phosphinophenols in water was found to increase with the number of hydrophilic groups . These findings suggest that the physical and chemical properties of 2-(Aminomethyl)-6-methoxyphenol hydrochloride, such as solubility and biological activity, could be influenced by its functional groups and molecular structure.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

2-(Aminomethyl)-6-methoxyphenol hydrochloride, as part of the broader class of 2-(aminomethyl)phenols, has been investigated for its saluretic and diuretic activity in animal models. A particular focus has been on the effects of nuclear substitution on the activity levels of these compounds, revealing that certain derivatives exhibit significant saluretic and antihypertensive activities. For instance, 2, 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol has shown notable activity in this regard, also displaying topical saluretic and anti-inflammatory properties (Stokker et al., 1980). Further research into the structural modifications of these compounds indicates that the orientation and nature of substituents significantly affect their biological activity, with particular configurations leading to a loss or diminution of the desired effects (Stokker et al., 1981).

Metabolic Studies

The metabolism of related compounds has also been a subject of research. For example, the study of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed the identification of various metabolites through enzymatic hydrolysis and gas chromatography-mass spectrometry analysis. This research sheds light on the metabolic pathways of such compounds, suggesting the involvement of deamination processes followed by reduction or oxidation to yield alcohol and carboxylic acid metabolites (Kanamori et al., 2002).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(aminomethyl)-6-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-7-4-2-3-6(5-9)8(7)10;/h2-4,10H,5,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQJWPMYEYQEDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648551 |

Source

|

| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-6-methoxyphenol hydrochloride | |

CAS RN |

141803-91-0 |

Source

|

| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.